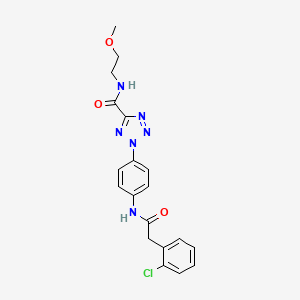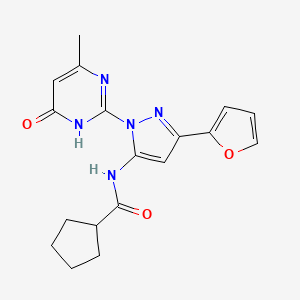
(Z)-1,1,1-trifluoro-4-pipéridino-3-butén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a butenone structure
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, the compound’s chemical properties are leveraged for the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoroacetone and piperidine.
Condensation Reaction: The key step involves a condensation reaction between 1,1,1-trifluoroacetone and piperidine in the presence of a base, such as sodium hydride or potassium carbonate. This reaction forms the intermediate compound.
Isomerization: The intermediate undergoes isomerization to yield the (Z)-isomer of the final product. This step may require specific conditions, such as controlled temperature and solvent choice, to favor the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and isomerization reactions efficiently.
Catalysts and Solvents: Employing catalysts and solvents that optimize the yield and purity of the product.
Purification: Implementing purification techniques such as distillation or chromatography to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The trifluoromethyl group or the piperidine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield trifluoromethyl ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives with altered functional groups.
Mécanisme D'action
The mechanism by which (Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-buten-2-one: Lacks the piperidine ring, resulting in different chemical properties and reactivity.
4-Piperidino-3-buten-2-one: Does not contain the trifluoromethyl group, affecting its biological activity and applications.
1,1,1-Trifluoro-4-piperidino-2-butanone: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness
(Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-one is unique due to the combination of the trifluoromethyl group and the piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1,1,1-trifluoro-4-piperidin-1-ylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO/c10-9(11,12)8(14)4-7-13-5-2-1-3-6-13/h4,7H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUDOVWQRCMGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2438521.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2438523.png)


![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2438531.png)

![ethyl 4-oxo-3-phenyl-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438534.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438535.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2438538.png)
